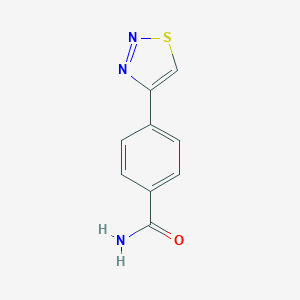

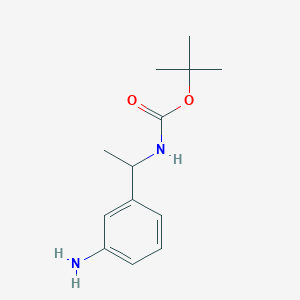

叔丁基(1-(3-氨基苯基)乙基)氨基甲酸酯

描述

Synthesis Analysis

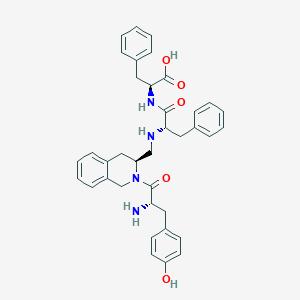

The synthesis of tert-butyl carbamate derivatives, such as tert-Butyl 5-amino-4 ((2-(dimethylamino) ethyl) (methyl) amino) -2methoxyphenyl) carbamate, involves multistep processes starting from commercially available precursors. These methods often involve acylation, nucleophilic substitution, and reduction steps, achieving high yields and demonstrating the versatility and efficiency of synthetic strategies for such compounds (Zhao et al., 2017).

Molecular Structure Analysis

The molecular structure and crystallography of tert-butyl carbamate derivatives have been extensively studied. For example, (9-ethyl-9H-carbazol-3-yl)-carbamic acid tert-butyl ester was prepared and characterized, providing insights into its crystal structure which exhibits non-planar conformations and intermolecular hydrogen bonding, stabilizing the crystal packing (Kant et al., 2015).

Chemical Reactions and Properties

Tert-butyl carbamates undergo various chemical reactions, including directed lithiation, allowing for functionalization at specific positions on the molecule. These reactions enable the synthesis of a wide range of substituted products, highlighting the chemical versatility of tert-butyl carbamate derivatives (Smith et al., 2013).

Physical Properties Analysis

The physical properties of tert-butyl carbamates, such as solubility, melting point, and stability, are crucial for their handling and application in synthesis. These properties are influenced by the molecular structure, as detailed crystallographic studies reveal (Kant et al., 2015).

Chemical Properties Analysis

The chemical properties of tert-butyl carbamates, including reactivity with various reagents and under different conditions, are central to their utility in organic synthesis. Studies on silyl carbamates, for instance, explore chemoselective transformations, demonstrating the functional versatility and reactivity of carbamate groups (Sakaitani & Ohfune, 1990).

科学研究应用

环境生物降解

- 土壤和地下水中的生物降解:已研究乙基叔丁基醚 (ETBE) 等相关化合物的生物降解及其在土壤和地下水中的归宿。已识别出能够降解 ETBE 的微生物,其中特定的酶和基因促进了这一过程。这些知识对于了解相关化合物(如叔丁基(1-(3-氨基苯基)乙基)氨基甲酸酯)的环境归宿和潜在的生物修复策略至关重要(Thornton et al., 2020)。

- 降解途径和微生物活性:已广泛综述了类似物质(如甲基叔丁基醚 (MTBE) 和叔丁醇 (TBA))在地下环境中的微生物降解。了解这些途径有助于深入了解可能适用于叔丁基(1-(3-氨基苯基)乙基)氨基甲酸酯的生物降解机制,从而可能有助于环境清理策略(Schmidt et al., 2004)。

分析和环境方面

- 用于化合物检测的分析技术:已开发出分析方法来检测和定量各种基质中的相关化合物(如氨基甲酸乙酯),范围从 ng/L 到 mg/L。这些方法涉及气相色谱和高效液相色谱,对于监测此类化合物在环境或产品中的存在和浓度至关重要,可能适用于叔丁基(1-(3-氨基苯基)乙基)氨基甲酸酯(Weber & Sharypov, 2009)。

- 环境归宿和行为:对甲基叔丁基醚 (MTBE) 等化合物的研究提供了对其环境行为、水溶性和抗生物降解性的见解。此类研究对于了解相关化学物质的环境影响和管理策略至关重要(Squillace et al., 1997)。

安全和危害

属性

IUPAC Name |

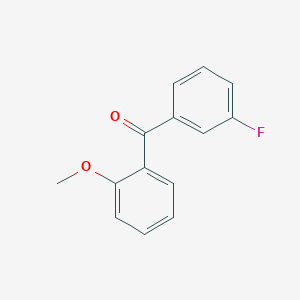

tert-butyl N-[1-(3-aminophenyl)ethyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N2O2/c1-9(10-6-5-7-11(14)8-10)15-12(16)17-13(2,3)4/h5-9H,14H2,1-4H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZEKBDHFLADZKW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC(=CC=C1)N)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30587632 | |

| Record name | tert-Butyl [1-(3-aminophenyl)ethyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30587632 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

tert-Butyl (1-(3-aminophenyl)ethyl)carbamate | |

CAS RN |

180079-59-8 | |

| Record name | tert-Butyl [1-(3-aminophenyl)ethyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30587632 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[(3E)-3-[amino(nitroso)methylidene]-1,2-oxazol-5-yl]methanol](/img/structure/B64149.png)

![N6-(2,5-Dimethoxy-benzyl)-N6-methyl-pyrido[2,3-D]pyrimidine-2,4,6-triamine](/img/structure/B64154.png)